molecular formula C4H8N4O B13501613 rac-(3R,4S)-4-azidooxolan-3-amine

rac-(3R,4S)-4-azidooxolan-3-amine

Cat. No.: B13501613
M. Wt: 128.13 g/mol
InChI Key: CQNGRFQRCRGHCI-DMTCNVIQSA-N
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Description

rac-(3R,4S)-4-azidooxolan-3-amine: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an azido group attached to an oxolane ring, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-azidooxolan-3-amine typically involves the azidation of a suitable oxolane precursor. One common method includes the reaction of an oxolane derivative with sodium azide under appropriate conditions to introduce the azido group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the azidation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: rac-(3R,4S)-4-azidooxolan-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, solvents like tetrahydrofuran (THF).

    Cycloaddition: Copper(I) catalysts, organic solvents, room temperature to moderate heating.

Major Products Formed:

    Substitution: Various substituted oxolane derivatives.

    Reduction: Corresponding amine derivatives.

    Cycloaddition: Triazole-containing compounds.

Scientific Research Applications

rac-(3R,4S)-4-azidooxolan-3-amine has found applications in several scientific domains:

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-azidooxolan-3-amine is primarily dictated by the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a reaction widely used in click chemistry. This reactivity allows the compound to be used in various applications, including bioconjugation and material science .

Comparison with Similar Compounds

  • rac-(3R,4S)-1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid
  • rac-(3R,4S)-1-[(benzyloxy)carbonyl]-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
  • rac-(3R,4S)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride

Comparison: rac-(3R,4S)-4-azidooxolan-3-amine is unique due to the presence of the azido group, which imparts distinct reactivity compared to other similar compounds. While other compounds may have different functional groups such as carbonyl or nitrile, the azido group in this compound allows for specific reactions like cycloaddition, making it particularly valuable in click chemistry and bioorthogonal applications .

Properties

Molecular Formula

C4H8N4O

Molecular Weight

128.13 g/mol

IUPAC Name

(3S,4R)-4-azidooxolan-3-amine

InChI

InChI=1S/C4H8N4O/c5-3-1-9-2-4(3)7-8-6/h3-4H,1-2,5H2/t3-,4+/m1/s1

InChI Key

CQNGRFQRCRGHCI-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H]([C@H](CO1)N=[N+]=[N-])N

Canonical SMILES

C1C(C(CO1)N=[N+]=[N-])N

Origin of Product

United States

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